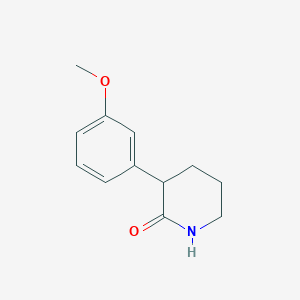
3-(3-Methoxyphenyl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methoxyphenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones It features a piperidine ring substituted with a methoxyphenyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)piperidin-2-one typically involves the reaction of 3-methoxybenzaldehyde with piperidine under specific conditions. One common method includes the Mannich reaction, where 3-methoxybenzaldehyde, piperidine, and formaldehyde are reacted to form the desired product .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Methoxyphenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens or nucleophiles like amines and thiols are employed.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-Methoxyphenyl)piperidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-Methoxyphenyl)piperidin-2-one involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. The methoxy group plays a crucial role in its binding affinity and specificity. The exact pathways depend on the biological context in which it is used .
Similar Compounds:
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one: Similar structure but with additional methoxy groups.
3-amino-1-(3-methoxyphenyl)piperidin-2-one: Contains an amino group instead of a methoxy group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity compared to other piperidinones .
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-10-5-2-4-9(8-10)11-6-3-7-13-12(11)14/h2,4-5,8,11H,3,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMHCUWMCFNRNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

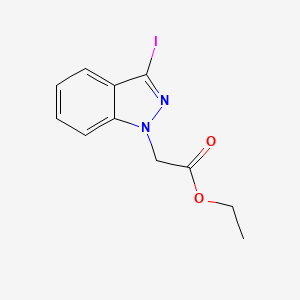
![3-Chloro-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11805636.png)
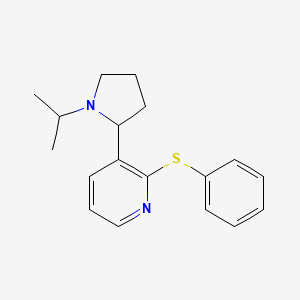

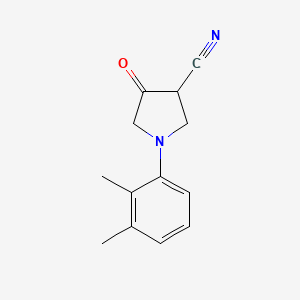



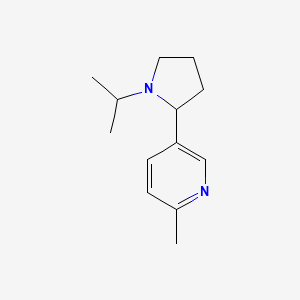
![2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide](/img/structure/B11805685.png)


![5-Bromo-7-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B11805701.png)
